Ethyl 2-isopropylisonicotinate
Description
Ethyl 2-isopropylisonicotinate is an organic compound with the molecular formula C11H15NO2 It is a derivative of isonicotinic acid and is characterized by the presence of an ethyl ester group and an isopropyl group attached to the isonicotinic acid core
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-propan-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-6-12-10(7-9)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
LVXIZYXARMUGMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-isopropylisonicotinate can be synthesized through the esterification of isonicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating isonicotinic acid with ethanol and a catalytic amount of sulfuric acid under reflux conditions. The reaction mixture is then cooled, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isopropylisonicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of isonicotinic acid derivatives.
Reduction: Formation of ethyl 2-isopropylisonicotinol.
Substitution: Formation of various substituted isonicotinic acid esters.
Scientific Research Applications
Ethyl 2-isopropylisonicotinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl 2-isopropylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-isopropylisonicotinate can be compared with other similar compounds, such as:
Ethyl isonicotinate: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propyl 2-isopropylisonicotinate: Contains a propyl ester group, leading to variations in physical and chemical properties.
Biological Activity
Ethyl 2-isopropylisonicotinate is a compound derived from isonicotinic acid, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H15N2O2, characterized by an isonicotinic acid framework with an ethyl ester group and an isopropyl substituent at the 2-position. This unique structure contributes to its chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In cellular models, it has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. It may modulate enzyme activity involved in inflammation and microbial resistance, thereby exerting its effects on cellular pathways associated with these conditions .
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated selective cytotoxicity, leading to significant reductions in cell viability at concentrations above 50 µM. The study highlighted its potential as a chemotherapeutic agent due to its ability to induce apoptosis in malignant cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What established protocols are recommended for synthesizing Ethyl 2-isopropylisonicotinate, and what parameters critically influence yield and purity?
- Methodological Answer : Synthesis typically involves esterification of 2-isopropylisonicotinic acid with ethanol under acidic or enzymatic catalysis. Key parameters include reaction temperature (optimal range: 60–80°C), solvent choice (e.g., toluene for azeotropic water removal), and catalyst loading (e.g., 1–5 mol% H₂SO₄). Post-synthesis purification via fractional distillation or column chromatography is essential to achieve >95% purity. Researchers should employ Design of Experiments (DOE) to optimize variables systematically, ensuring reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) and Infrared (IR) spectroscopy are primary tools. For example, the ester carbonyl peak in IR should appear near 1740 cm⁻¹, while NMR should show distinct signals for the ethyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and isopropyl substituents (δ ~1.2–1.4 ppm for CH₃). Conflicting data may arise from solvent impurities or tautomeric equilibria; cross-validation with High-Resolution Mass Spectrometry (HRMS) and comparison to NIST-standardized reference data is advised .
Advanced Research Questions
Q. How can researchers design mechanistic studies to investigate the reactivity of this compound under heterogeneous catalytic conditions?
- Methodological Answer : Mechanistic studies require a combination of kinetic analysis (e.g., monitoring reaction rates via HPLC) and computational modeling (DFT calculations for transition-state energy barriers). Controlled experiments under inert atmospheres can isolate catalyst-specific effects. Researchers should frame hypotheses using the PICOT framework (Population: reaction intermediates; Intervention: catalyst type; Comparison: homogeneous vs. heterogeneous systems; Outcome: selectivity; Time: reaction duration) to structure inquiry .
Q. What systematic approaches are recommended to resolve contradictions in reported stability data for this compound across different solvent systems?
- Methodological Answer : Contradictions may stem from variations in experimental conditions (e.g., oxygen exposure, temperature fluctuations). A systematic review methodology (PRISMA guidelines) should be applied: (1) Define inclusion criteria (peer-reviewed studies with explicit solvent purity data); (2) Conduct meta-analysis to identify outliers; (3) Validate findings via accelerated stability testing (40°C/75% RH for 6 months) with controlled parameters .
Q. How should researchers integrate computational chemistry to predict the biological activity of this compound derivatives?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., enzymes in metabolic pathways). Validate predictions with in vitro assays (IC₅₀ measurements). Ensure ethical alignment by pre-registering computational models in open-access repositories to avoid data manipulation .
Data Analysis and Ethical Considerations
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Non-linear regression models (e.g., Hill equation) are suitable for dose-response curves. Ensure sample sizes are statistically powered (n ≥ 3 replicates) and include control groups. Ethical compliance mandates adherence to OECD guidelines for chemical safety testing, including independent ethics committee approval for in vivo studies .
Q. How can researchers ensure the reliability of thermodynamic data (e.g., ΔHf) for this compound in peer-reviewed literature?
- Methodological Answer : Cross-reference data against NIST Chemistry WebBook entries and replicate measurements using bomb calorimetry. Scrutinize experimental sections for methodological transparency (e.g., calibration protocols, purity verification). Studies lacking detailed reproducibility steps should be flagged for potential bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
